

# An In-depth Technical Guide to the Biological Processes of Keratin 17

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CK-17     |           |
| Cat. No.:            | B15610929 | Get Quote |

Executive Summary: Keratin 17 (K17) is a multifaceted type I intermediate filament protein that has emerged as a critical regulator of diverse biological processes far exceeding its traditional structural role. While not typically expressed in healthy, mature epithelial tissues, its expression is rapidly induced in response to cellular stress, injury, and inflammation. Aberrant K17 overexpression is a hallmark of various pathologies, most notably psoriasis and a range of aggressive cancers, where it serves as a prognostic biomarker for poor clinical outcomes.[1][2] [3] K17 functions as a signaling hub, influencing cell proliferation, growth, migration, and apoptosis.[4] It operates in both the cytoplasm and the nucleus, modulating key signaling pathways such as Akt/mTOR and Wnt/β-catenin, participating in the DNA damage response, and orchestrating complex immunomodulatory functions.[1][5][6] This guide provides a comprehensive technical overview of the core biological processes involving K17, presenting quantitative data, detailed experimental protocols, and visual pathways to support researchers, scientists, and drug development professionals in understanding and targeting this pivotal protein.

# **Core Signaling Pathways Involving K17**

Keratin 17 is not merely a structural protein but an active participant and modulator of intracellular signaling. Its ability to translocate to the nucleus and interact with a variety of non-keratin partners allows it to influence fundamental cellular decisions.

### Pro-Proliferation and Growth: The Akt/mTOR Axis



K17 is a potent driver of cell growth and protein synthesis, primarily through its interaction with the Akt/mTOR pathway.[1] In multiple cancer types, K17 expression facilitates the activation of this pathway.[4][7] Mechanistically, K17 can bind to the adapter protein 14-3-3σ, which is a known regulator of protein synthesis and cell size, thereby stimulating the Akt/mTOR cascade. [4][8] This stimulation leads to increased protein translation and cell growth, contributing significantly to tumorigenesis.[1]



Click to download full resolution via product page

K17 promotes cell growth via the Akt/mTOR pathway.

# Regulation of Cell Cycle Progression via p27KIP1

A critical function of nuclear K17 is its ability to regulate cell cycle progression. K17 directly interacts with the cyclin-dependent kinase inhibitor p27KIP1, a key tumor suppressor that halts the cell cycle at the G1/S transition.[2][9] This binding occurs within the nucleus and facilitates the nuclear export of p27KIP1 to the cytoplasm, where it is subsequently targeted for degradation by the ubiquitin-proteasome system.[9][10] By promoting the removal of this cell cycle brake, K17 effectively drives cells from G1 into S phase, thereby promoting proliferation.





Click to download full resolution via product page

Nuclear K17 promotes G1/S transition via p27 degradation.

### **Role in the DNA Damage Response (DDR)**

Recent evidence has uncovered a crucial role for nuclear K17 in the cellular response to DNA damage.[5] K17 expression is induced following DNA damage, and its presence in the nucleus is required for the early stages of the double-stranded break (DSB) repair pathway.[2] It physically associates with key DDR effector proteins, including y-H2A.X, 53BP1, and DNA-PKcs, forming a complex that facilitates an appropriate repair response.[2][5] This function promotes keratinocyte survival following genotoxic stress and provides a mechanistic link for why high K17 levels in tumors correlate with poor clinical outcomes and potential chemoresistance.[2][5]





Click to download full resolution via product page

Nuclear K17 is a key factor in the DNA Damage Response.

### The K17 Autoimmune Loop in Psoriasis

In psoriasis, K17 is a central player in a self-perpetuating inflammatory cycle.[11] Proinflammatory cytokines, particularly IL-17A and IL-22 released from Th17 and Th22 cells, and
IFN-y from Th1 cells, strongly upregulate K17 expression in keratinocytes.[12][13] This
upregulation is mediated through the activation of STAT1 and STAT3 transcription factors.[12]
[14] Critically, K17 itself can act as an autoantigen, stimulating autoreactive T cells to produce
more psoriasis-associated cytokines.[11][15] This creates a positive feedback loop—the
"K17/T-cell/cytokine autoimmune loop"—that drives both the chronic inflammation and
keratinocyte hyperproliferation characteristic of psoriatic lesions.[11]





Click to download full resolution via product page

The K17/T-Cell/Cytokine autoimmune loop in psoriasis.

# Quantitative Analysis of K17 Expression in Disease

The level of K17 expression is a powerful indicator of disease state and prognosis. Its quantification provides valuable diagnostic and prognostic information for clinicians and researchers.



Table 1: K17 Expression in Cancer vs. Normal Tissue

| Cancer Type                 | Expression<br>Change in<br>Tumor   | Method                 | Key Finding                                                                     | Citation |
|-----------------------------|------------------------------------|------------------------|---------------------------------------------------------------------------------|----------|
| Breast Cancer<br>(HER2high) | Significantly<br>Downregulate<br>d | TCGA, qRT-<br>PCR, TMA | Decreased K17 correlates with poor prognosis. Diagnostic AUC = 0.798.           | [16]     |
| Breast Cancer<br>(TNBC)     | Highly<br>Expressed                | IHC                    | High expression associated with reduced 5-year disease-free survival.           | [4]      |
| Urothelial<br>Carcinoma     | Upregulated                        | IHC                    | Expressed in<br>100% of UCs but<br>not in normal<br>urothelial<br>mucosa.       | [17]     |
| Lung<br>Adenocarcinoma      | Highly<br>Expressed                | TCGA, IHC              | High expression associated with advanced TNM stage and poorer overall survival. | [4][7]   |
| Colon<br>Adenocarcinoma     | Higher than<br>normal tissue       | TCGA                   | K17 expression higher in COAD than in normal tissues.                           | [7][18]  |

| Multiple Cancers | Generally Upregulated | TCGA | Expression in most malignant tumor tissues was higher than in normal tissues. |[18]|



Table 2: K17 as a Diagnostic Biomarker in Urothelial Carcinoma

| Metric                  | Discovery<br>Cohort             | Validation<br>Cohort            | Method                           | Finding                                             | Citation |
|-------------------------|---------------------------------|---------------------------------|----------------------------------|-----------------------------------------------------|----------|
| Sensitivity             | 97% (35/36)                     | 86% (18/21)                     | Immunocyt<br>ochemistry<br>(ICC) | High sensitivity for biopsyconfirmed UC.            | [17]     |
| Specificity             | 96% (pilot<br>study)            | -                               | ICC                              | High specificity against benign cells.              | [17]     |
| Diagnostic<br>Threshold | ≥ 5 K17+<br>urothelial<br>cells | ≥ 5 K17+<br>urothelial<br>cells | ICC                              | Optimal threshold for a positive test (AUC = 0.90). | [17]     |
| Low-Grade<br>UC         | 84% (16/19)                     | -                               | ICC                              | Effective at detecting low-grade tumors.            | [17]     |

| High-Grade UC | 100% (34/34) | - | ICC | Perfect sensitivity for high-grade tumors. |[17] |

Table 3: K17 Expression in Inflammatory Dermatoses



| Condition                           | K17<br>Expression<br>Level | Method                         | Average Gray<br>Value (± SD) | Citation |
|-------------------------------------|----------------------------|--------------------------------|------------------------------|----------|
| Cutaneous<br>Lichen Planus<br>(CLP) | Highly<br>Expressed        | Immunohistoc<br>hemistry (IHC) | 151.153 ±<br>13.985          | [19]     |
| Lichen Simplex<br>Chronicus (LSC)   | Negatively<br>Expressed    | IHC                            | 178.720 ±<br>12.001          | [19]     |
| Prurigo Nodularis<br>(PN)           | Negatively<br>Expressed    | IHC                            | 181.316 ± 8.920              | [19]     |
| Normal Skin                         | Minimally<br>Expressed     | IHC                            | Not specified                | [19]     |

Note: A lower average gray value indicates higher staining intensity and thus higher protein expression.

# **Key Experimental Protocols for K17 Research**

Investigating the complex biology of K17 requires robust and specific methodologies. This section outlines core protocols for the detection, quantification, and functional analysis of K17.

# **K17 Detection and Quantification**

Immunofluorescence (IF) / Immunocytochemistry (ICC):

- Fixation: Cells or tissues are fixed with 4% paraformaldehyde for 20-40 minutes at room temperature.[20]
- Permeabilization: Cells are permeabilized with 0.1% to 0.2% Triton X-100 in PBS for 5-20 minutes to allow antibody access to intracellular epitopes.[10][20]
- Blocking: Non-specific antibody binding is blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for at least one hour.[20]



- Antibody Incubation: Samples are incubated with a primary antibody specific to K17 overnight at 4°C. After washing, they are incubated with a fluorescently-labeled secondary antibody.[20]
- Mounting and Visualization: Coverslips are mounted onto slides using a mounting medium containing a nuclear counterstain like DAPI. Images are captured via confocal or fluorescence microscopy.[10]

#### Western Blotting:

- Protein Extraction: Total protein is extracted from cells or tissues (e.g., hair clippings) using appropriate lysis buffers.[21]
- Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
- Electrophoresis: Equal amounts of protein (e.g., 4 μg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
- Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[21]
- Blocking: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- Antibody Incubation: The membrane is incubated with a primary antibody against K17, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
   [21]
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[21]

#### Real-Time Quantitative PCR (RT-qPCR):

- RNA Isolation: Total RNA is isolated from cells or tissues using a commercial kit.
- cDNA Synthesis: One microgram of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., Superscript II).[21][22]



- qPCR Reaction: The qPCR is performed using the synthesized cDNA, gene-specific primers for KRT17, and a fluorescent dye such as SYBR Green.[22][23]
- Analysis: The relative expression of the KRT17 transcript is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH). All reactions should be run in triplicate.[22]

# **Functional Analysis of K17**

CRISPR/Cas9-Mediated Knockout in Cell Lines: The generation of K17 knockout (KO) cell lines is essential for studying its function. The workflow involves designing guide RNAs (sgRNAs) that target a specific exon of the KRT17 gene, delivering the CRISPR/Cas9 machinery into the cells, and isolating clones with confirmed gene disruption.





Click to download full resolution via product page

Workflow for generating and validating a KRT17 KO cell line.



#### Generation and Use of K17 Mouse Models:

- K17 Null (Krt17-/-) Mice: These mice are generated via targeted gene disruption. They exhibit age- and strain-dependent alopecia due to hair fragility and apoptosis of hair matrix cells, revealing K17's role in the structural integrity of hair.[24]
- K17 NLS-Mutant (Krt17ΔNLS/ΔNLS) Mice: Generated using CRISPR/Cas9, these mice express a K17 protein that cannot efficiently enter the nucleus. They are viable and provide a powerful tool to dissect the specific functions of nuclear versus cytoplasmic K17.[2][9] These models are crucial for in vivo studies of K17's role in tumorigenesis, inflammation, and wound healing.[2][25]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Keratin 17 in disease pathogenesis: from cancer to dermatoses PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Keratin17 in Human Tumours PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for keratin 17 during DNA damage response and tumor initiation [cancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Analysis of the Expression and Role of Keratin 17 in Human Tumors [frontiersin.org]
- 8. Gene KRT17 [maayanlab.cloud]
- 9. Keratin 17 regulates nuclear morphology and chromatin organization PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]

### Foundational & Exploratory





- 11. Keratin 17 in psoriasis: Current understanding and future perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of epidermal expression of keratin K17 in inflammatory skin diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Reduced Expression of KRT17 Predicts Poor Prognosis in HER2high Breast Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Keratin 17 Is a Novel Cytologic Biomarker for Urothelial Carcinoma Diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the Expression and Role of Keratin 17 in Human Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 19. Keratin 17 is Not Always a Marker of Proliferation of Keratinocytes in Skin Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 20. Keratin 17 upregulation promotes cell metastasis and angiogenesis in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploiting the Keratin 17 Gene Promoter To Visualize Live Cells in Epithelial Appendages of Mice PMC [pmc.ncbi.nlm.nih.gov]
- 22. Keratin 17 covalently binds to alpha-enolase and exacerbates proliferation of keratinocytes in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Keratin 17 null mice exhibit age- and strain-dependent alopecia PMC [pmc.ncbi.nlm.nih.gov]
- 25. Keratin 17 promotes epithelial proliferation and tumor growth by polarizing the immune response in skin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Processes of Keratin 17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610929#biological-processes-involving-keratin-17]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com